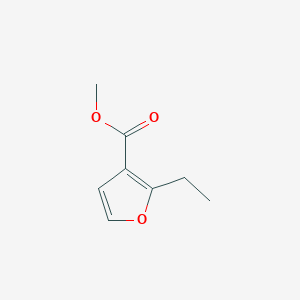

Methyl 2-ethylfuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-7-6(4-5-11-7)8(9)10-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHNEPUERPOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Ethylfuran 3 Carboxylate and Analogues

Classical and Contemporary Furan (B31954) Ring Construction Strategies

Traditional methods for furan synthesis have been refined over the years, and new, more efficient strategies have emerged.

The Feist-Benary furan synthesis is a foundational organic reaction for producing substituted furans. wikipedia.orgchemeurope.com It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as an acetoacetate (B1235776) ester. wikipedia.orgquimicaorganica.org The reaction proceeds through a sequence of steps beginning with the formation of an enolate from the β-dicarbonyl compound. This is followed by a nucleophilic attack on the α-halo ketone, leading to an intermediate that subsequently cyclizes and dehydrates to form the aromatic furan ring. wikipedia.orgyoutube.com Amines like ammonia (B1221849) or pyridine (B92270) are typically used as catalysts. wikipedia.orgchemeurope.com

To synthesize an analogue of Methyl 2-ethylfuran-3-carboxylate, such as Ethyl 2-methylfuran-3-carboxylate, one could envision reacting ethyl acetoacetate with a suitable α-halo ketone. The general mechanism involves:

Deprotonation of the β-dicarbonyl compound to form an enolate. quimicaorganica.org

Nucleophilic attack of the enolate on the carbonyl group of the α-halo ketone. wikipedia.org

Intramolecular nucleophilic substitution to displace the halide and form a dihydro-furanol intermediate. wikipedia.orgyoutube.com

Acid-catalyzed dehydration to yield the final substituted furan. youtube.com

Modifications to this classical method exist, such as an enantioselective "interrupted" Feist-Benary reaction using a chiral auxiliary based on quinine, which can produce chiral hydroxydihydrofurans. wikipedia.orgchemeurope.com

A highly effective and regiospecific method for synthesizing polysubstituted furan-3-carboxylates involves the reaction of sulfur ylides with acetylenic esters. rsc.org This strategy provides a direct route to structurally diverse furans. The reaction of dimethylsulfonium acylmethylides with various alkyl acetylenic carboxylates has been shown to produce furan-3-carboxylates, as well as di- and tricarboxylated furans, in moderate to good yields. rsc.org

The core mechanism is a tandem sequence initiated by a Michael addition of the sulfur ylide to the acetylenic ester. rsc.orgresearchgate.net This is followed by a series of intramolecular reactions, including nucleophilic addition and elimination, to construct the furan ring. rsc.org For instance, reacting a suitable sulfur ylide with methyl pent-2-ynoate could theoretically lead to the desired 2-ethylfuran-3-carboxylate scaffold.

A study demonstrated the synthesis of various furan-3-carboxylates by reacting sulfur ylides with acetylenic esters in DMSO at 80°C. rsc.org The results highlight the versatility of this method.

Table 1: Synthesis of Furan-3-carboxylates from Sulfur Ylides and Acetylenic Esters

| Entry | Sulfur Ylide | Acetylenic Ester | Product | Yield |

|---|---|---|---|---|

| 1 | Dimethylsulfonium (2-oxo-2-phenylethylide) | Methyl 3,3,3-trifluorobut-2-ynoate | Methyl 2-phenyl-5-(trifluoromethyl)furan-3-carboxylate | 57% |

| 2 | Dimethylsulfonium (2-(4-chlorophenyl)-2-oxoethylide) | Methyl 3,3,3-trifluorobut-2-ynoate | Methyl 2-(4-chlorophenyl)-5-(trifluoromethyl)furan-3-carboxylate | 51% |

| 3 | Dimethylsulfonium (2-oxopropylide) | Methyl propiolate | Methyl 2-methylfuran-3-carboxylate | 15% |

Data sourced from a study on the regiospecific synthesis of polysubstituted furans. rsc.org

Oxidative esterification can refer to the direct conversion of a furan ring into a furan carboxylate or the esterification of a furan carboxylic acid. The oxidative ring cleavage of furans is a well-known transformation that can yield various dicarbonyl compounds and carboxylic acids, treating the furan as a masked carboxyl group. organicreactions.orgresearchgate.net

More relevant to the synthesis of furan-3-carboxylates is the direct introduction of a carboxylate group onto a pre-formed furan or during its formation. Palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols provides a direct, one-step method to produce furan-3-carboxylic esters. acs.orgacs.org This process involves a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration, using oxygen as the terminal oxidant. acs.orgacs.org This powerful method converts acyclic precursors directly into the desired heterocyclic esters in fair to excellent yields (56-93%). acs.orgnih.gov

Metal-Catalyzed and Promoted Synthetic Routes for Furan-3-Carboxylates

Metal catalysis offers powerful and selective methods for constructing complex organic molecules, including furan derivatives.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. acs.orgnih.gov For furan synthesis, palladium catalysts can facilitate oxidative cyclizations of various precursors. For instance, palladium-catalyzed oxidative acyloxylation and carbocyclization of allenynes have been developed. nih.gov Another approach involves the palladium-catalyzed C-H activation/alkene insertion/annulation of 1,3-dicarbonyl compounds to access furan derivatives. rsc.org

Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and powerful one-electron oxidant frequently used in organic synthesis. acs.orgnih.gov It is known to promote various transformations, including the synthesis of heterocyclic compounds like dihydrofurans and tetrahydrofurans through oxidative C-C bond formation. nih.govorganic-chemistry.org The chemistry of CAN is often dominated by radical or radical cation intermediates. acs.orgnih.gov While direct CAN-promoted synthesis of this compound is not explicitly detailed, CAN's role as an oxidant in palladium-catalyzed cycles or in related oxidative cyclizations is well-established. researchgate.net For example, CAN can facilitate the oxidative addition of anions to alkenes and promote the formation of various oxygenated heterocycles. nih.govorganic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-methylfuran-3-carboxylate |

| Ethyl acetoacetate |

| Ammonia |

| Pyridine |

| Quinine |

| Dimethylsulfonium acylmethylides |

| Methyl pent-2-ynoate |

| Dimethylsulfonium (2-oxo-2-phenylethylide) |

| Methyl 3,3,3-trifluorobut-2-ynoate |

| Methyl 2-phenyl-5-(trifluoromethyl)furan-3-carboxylate |

| Dimethylsulfonium (2-(4-chlorophenyl)-2-oxoethylide) |

| Methyl 2-(4-chlorophenyl)-5-(trifluoromethyl)furan-3-carboxylate |

| Dimethylsulfonium (2-oxopropylide) |

| Methyl propiolate |

| Cerium (IV) ammonium nitrate (CAN) |

| Selenium dioxide |

| Formyl phenyl terpyridine |

| 2-Arylbenzothiazoles |

| Palladium |

Copper-Catalyzed Intramolecular C–O Bond Formation for Benzofuran-3-carboxylates

Copper catalysis has emerged as a powerful tool for the construction of benzofuran (B130515) scaffolds through intramolecular C–O bond formation. One notable approach involves a copper-catalyzed decarboxylative intramolecular C–O coupling reaction of 3-arylcoumarins to produce 2-arylbenzofurans. rsc.org This method utilizes cupric chloride and 1,10-phenanthroline (B135089) under aerobic conditions, affording the desired products in moderate to good yields. rsc.org

Another strategy employs copper-mediated intramolecular dehydrogenative C–H/O–H coupling to synthesize benzothieno[3,2-b]benzofurans. rsc.orgnih.gov This process has demonstrated good to excellent yields for a range of substrates, including those with electron-donating and electron-withdrawing groups. nih.gov Mechanistic studies suggest a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. rsc.orgnih.gov Furthermore, one-pot procedures have been developed that combine iron(III)-catalyzed regioselective halogenation of an aryl ring with subsequent copper-catalyzed intramolecular O-arylation to form various substituted benzo[b]furans. nih.gov This highlights the versatility of copper catalysis in facilitating the key C–O bond-forming step.

Indium Trichloride-Promoted Reactions for Arenofuran-3-carboxylates

Indium trichloride (B1173362) (InCl₃) has been effectively utilized as a promoter for the synthesis of arenofuran-3-carboxylates. A practical and efficient method involves the reaction of β-nitroacrylates with phenols in the presence of indium trichloride under microwave irradiation. researchgate.netthieme-connect.com This approach provides good to very good yields of the target benzofuran- and naphthofuran-3-carboxylates. researchgate.netthieme-connect.com The proposed mechanism involves an initial Friedel–Crafts reaction between the phenol (B47542) and the β-nitroacrylate, followed by an intramolecular attack of the phenolic oxygen to form a cyclic intermediate. thieme-connect.com Subsequent elimination leads to the final arenofuran derivative. thieme-connect.com This method offers a transition-metal-catalyst-free route to these important compounds. researchgate.net

Iodine-Catalyzed Synthesis of Substituted Furans

Molecular iodine has been established as a mild, inexpensive, and practical catalyst for the synthesis of substituted furans. nih.govvhu.edu.vnchemrxiv.orgacs.orgorganic-chemistry.org This methodology is often performed under solvent-free conditions at ambient temperature, presenting a green alternative to other protocols. nih.govvhu.edu.vnchemrxiv.org The reaction can be applied to α-propargyl-β-ketoester substrates to generate 3-carboxy-2,5-disubstituted furans. vhu.edu.vnchemrxiv.org Optimization studies have shown that a 15 mol % catalyst loading of iodine is highly effective for this transformation. vhu.edu.vnchemrxiv.org The reaction tolerates a variety of functional groups and provides a direct route to furan derivatives. acs.orgorganic-chemistry.org

| Catalyst | Substrate Type | Product Type | Key Features |

| Copper | 3-Arylcoumarins | 2-Arylbenzofurans | Decarboxylative C–O coupling rsc.org |

| Copper | 2-Hydroxy-biaryls | Benzothieno[3,2-b]benzofurans | Dehydrogenative C–H/O–H coupling rsc.orgnih.gov |

| Indium Trichloride | β-Nitroacrylates and Phenols | Arenofuran-3-carboxylates | Microwave-assisted, transition-metal-free researchgate.netthieme-connect.com |

| Iodine | α-Propargyl-β-ketoesters | 3-Carboxy-2,5-disubstituted furans | Mild, solvent-free, ambient temperature nih.govvhu.edu.vnchemrxiv.org |

Precursor-Based Synthesis and Functionalization

Utilizing β-Nitroacrylates and Phenols

The reaction between β-nitroacrylates and phenols serves as a key precursor-based method for synthesizing arenofuran-3-carboxylates. researchgate.netthieme-connect.com As detailed in section 2.2.3, this indium trichloride-promoted reaction provides a direct route to these structures. researchgate.netthieme-connect.com Alkyl 3-bromo-3-nitroacrylates have also been identified as valuable starting materials for the synthesis of substituted furan-3-carboxylates. researchgate.netdoi.org Depending on the reaction conditions, the reaction of ethyl 3-bromo-3-nitroacrylate with acyclic CH-acids like pentane-2,4-dione can lead to either nitrodihydrofuran-3-carboxylates or, upon further treatment, the corresponding substituted furan-3-carboxylates. researchgate.net

Derivatization from Aldehydes and Ketones

Substituted furan-3-carboxylate hydrazones can be synthesized through the condensation reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines. researchgate.net This derivatization from a ketone functional group provides a route to further functionalized furan structures. Additionally, a dehydrogenative coupling of furfuryl alcohol with various ketones and aldehydes, catalyzed by a manganese complex, offers an efficient and green procedure for synthesizing carbonyl furan derivatives. rsc.org The reaction proceeds under mild conditions to afford furyl-substituted saturated ketones, as well as α,β-unsaturated ketones and aldehydes. rsc.org

Formation from Biomass-Derived Carbonyl Compounds via Hydroxyalkylation/Alkylation

The valorization of biomass-derived compounds presents a sustainable approach to furan synthesis. Acid-catalyzed hydroxyalkylation/alkylation (HAA) of furanics, such as 2-methylfuran (B129897) and furfural (B47365), is a key strategy for producing precursors to high-carbon fuels. researchgate.netrsc.org This C-C coupling reaction increases the carbon chain length. rsc.org For instance, the HAA reaction of 2-methylfuran with furfural has been investigated using solid acid catalysts like niobic acid to produce C15 fuel precursors with high yields. rsc.org This methodology is crucial for converting biomass into valuable chemicals and biofuels. researchgate.net The reaction of methyl 2-siloxycyclopropanecarboxylates with carbonyl compounds, followed by ring cleavage and subsequent work-up, also provides a route to functionalized furan derivatives, specifically methyl tetrahydrofuran-3-carboxylates. rsc.org

| Precursor Type | Reagent/Catalyst | Product Type | Key Features |

| β-Nitroacrylates and Phenols | Indium Trichloride | Arenofuran-3-carboxylates | Microwave-assisted synthesis researchgate.netthieme-connect.com |

| Acetyl-containing furan-3-carboxylates | Substituted Hydrazines | Furan-3-carboxylate hydrazones | Condensation reaction researchgate.net |

| Furfuryl Alcohol and Carbonyls | Manganese Complex | Carbonyl furan derivatives | Dehydrogenative coupling rsc.org |

| Biomass-derived Carbonyls (e.g., Furfural) and 2-Methylfuran | Solid Acid Catalysts (e.g., Niobic Acid) | High-carbon furanic compounds | Sustainable C-C bond formation researchgate.netrsc.org |

Synthesis of Fused Furan-3-carboxylate Systems

The creation of fused ring systems from furan-3-carboxylates often involves the strategic formation of new rings annulated to the furan core. These syntheses can be achieved through various cyclization and condensation reactions, leveraging the reactivity of the furan ring and its substituents.

Furopyrrolone and Furopyridazinone Ring Formation

The synthesis of furopyrrolone and furopyridazinone systems, which fuse a pyrrolone or pyridazinone ring to the furan core, can be achieved through multi-step sequences. One reported method begins with methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate. researchgate.net In this approach, the ester functionalities are key to constructing the fused nitrogen-containing rings.

A notable strategy involves the regiospecific conversion of the ester groups into monoacyl azides. researchgate.net Subsequent Curtius rearrangement of these acyl azides is a pivotal step. This rearrangement, followed by intramolecular trapping of the resulting isocyanate, leads to the formation of the desired furopyrrolone ring system. researchgate.net Specifically, a controlled Curtius rearrangement has been utilized to prepare the 3,4-dihydrofuro[3,2-d]pyrimidin-2(1H)-one skeleton. researchgate.net

Another approach to furopyrrolones involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which is synthesized from 3-furancarbaldehyde and methyl azidoacetate. mdpi.com This thermal reaction yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com

Table 1: Synthesis of Furopyrrolone Derivatives

| Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate | 1. Hydrazine 2. Sodium nitrite, Acetic acid (Acyl azide (B81097) formation) 3. Curtius rearrangement | 3,4-dihydrofuro[3,2-d]pyrimidin-2(1H)-one skeleton | researchgate.net |

| 3-Furancarbaldehyde and Methyl azidoacetate | 1. Sodium methoxide (B1231860) 2. Thermolysis (boiling toluene) | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |

Benzofuran and Naphthofuran Moiety Construction

The construction of benzofuran and naphthofuran rings fused to a furan-3-carboxylate system represents a significant synthetic challenge. Methodologies for the synthesis of benzofuran-3-carboxylate esters primarily involve the heterocyclization of benzene-containing substrates. researchgate.net

One effective method for synthesizing 2-substituted methyl benzo[b]furan-3-carboxylates involves a palladium-catalyzed carbonylative cyclization of o-hydroxylarylacetylenes. organic-chemistry.org This approach provides a convenient and cost-effective route without the need for a transition metal catalyst in many cases, often resulting in excellent yields. researchgate.net Other strategies include the cyclization of non-aromatic precursors to form 4,5,6,7-tetrahydrobenzofuran carboxylates, which can then be aromatized. researchgate.net

For the synthesis of naphthofurans, one route involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with reagents like bromoacetone (B165879) or ethyl chloroacetate (B1199739) to form the furan ring. researchgate.net For instance, ethyl naphtho[2,1-b]furan-2-carboxylate has been synthesized and subsequently converted to the corresponding hydrazide. researchgate.net Another strategy for constructing naphtho[2,3-b]furan-4,9-diones utilizes a visible-light-mediated [3+2] cycloaddition reaction between a 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkyne. nih.gov

A specific synthesis of naphthofuran derivatives involved the reaction of 4-amino-1-naphthol (B40241) with quinoline-8-sulfonyl chloride, followed by oxidation and subsequent reaction with ethyl 3-oxobutanoate. nih.gov The resulting intermediate undergoes acid-catalyzed cyclization to form the naphthofuran ring, which is then hydrolyzed and esterified to yield the final products. nih.gov

Table 2: Synthesis of Benzofuran and Naphthofuran Derivatives

| Target System | Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzofuran | o-Hydroxylarylacetylenes | PdI2-thiourea, CBr4, CO | Methyl benzo[b]furan-3-carboxylates | organic-chemistry.org |

| Naphtho[2,1-b]furan | 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate | K2CO3, DMF | Ethyl naphtho[2,1-b]furan-2-carboxylate | researchgate.net |

| Naphtho[2,3-b]furan-4,9-dione | 2-Hydroxy-1,4-naphthoquinone, Alkyne | Visible blue LEDs (460 nm), Acetonitrile (B52724) | Naphtho[2,3-b]furan-4,9-diones | nih.gov |

| Naphtho[1,2-b]furan | 4-Amino-1-naphthol, Quinoline-8-sulfonyl chloride, Ethyl 3-oxobutanoate | 1. K2Cr2O7/acetic acid 2. H2SO4 (cyclization) 3. K2CO3 (hydrolysis) 4. Various alcohols, H2SO4 (esterification) | Methyl 2-Methyl-5-(Quinoline-8-Sulfonamido)Naphtho[1,2-b] Furan-3-Carboxylate and analogues | nih.gov |

Furocoumarin Derivative Synthesis

Furocoumarins, a class of compounds characterized by a furan ring fused to a coumarin (B35378) nucleus, can be synthesized through various routes, often utilizing 4-hydroxycoumarins as a starting material. rhhz.netnih.gov The construction of the furan ring onto the coumarin scaffold is the key transformation.

One straightforward method involves the reaction of 4-hydroxycoumarin (B602359) with alkyl 3-bromo-3-nitroacrylates in the presence of potassium acetate (B1210297) to yield furo[3,2-c]coumarin-3-carboxylates. rhhz.net Another approach is the FeCl₃/ZnI₂-catalyzed intermolecular coupling between the enol of 4-hydroxycoumarin and an alkyne, which regioselectively produces furan derivatives. nih.gov

Multicomponent reactions (MCRs) have also proven to be a powerful tool for the synthesis of furocoumarins. rhhz.net For example, a one-pot, three-component condensation of 4-hydroxycoumarin, an aldehyde, and cyclohexyl isocyanide under reflux conditions yields furocoumarin derivatives. rhhz.net An intramolecular Wittig reaction is another key strategy, where in situ generated phosphorus ylides undergo cyclization to form the furan ring on the coumarin framework. rhhz.net

Table 3: Synthesis of Furocoumarin Derivatives

| Target System | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Furo[3,2-c]coumarin | 4-Hydroxycoumarin, Alkyl 3-bromo-3-nitroacrylates | AcOK, MeOH, Room Temperature | Furo[3,2-c]coumarin-3-carboxylates | rhhz.net |

| Furo[3,2-c]coumarin | 4-Hydroxycoumarin, Terminal alkynes | FeCl3/ZnI2 or I2/TBHP, KOAc | Angularly fused furans | nih.gov |

| Furocoumarin | 4-Hydroxycoumarin, Aldehyde, Cyclohexyl isocyanide | Reflux in benzene | Furocoumarin derivatives | rhhz.net |

| Furo[3,2-g]coumarin | Coumarin precursors | Intramolecular Wittig reaction (K2CO3) | 2-Aryl furocoumarins | rhhz.net |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Ethylfuran 3 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of Methyl 2-ethylfuran-3-carboxylate, are not available in the public domain. Such a spectrum would be expected to show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the methoxy (B1213986) group's protons, and the protons on the furan (B31954) ring.

Specific ¹³C NMR spectral data, which would provide the chemical shifts for each unique carbon atom in this compound, is not documented in the searched scientific literature and databases. This analysis would be crucial for confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectrum for this compound has been found. An IR spectrum would be instrumental in identifying the functional groups present in the molecule. Key characteristic absorption bands would be expected for the C=O stretch of the ester, the C-O stretches of the ester and furan ether, and the C-H stretches of the alkyl and aromatic moieties.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound.

There is no available Electron Ionization Mass Spectrometry (EIMS) data for this compound. An EIMS spectrum would reveal the molecular ion peak and characteristic fragmentation patterns, aiding in the structural confirmation.

High-Resolution Mass Spectrometry (HRMS) data, which would provide the precise mass of this compound and thus its elemental composition, could not be located.

Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of furan derivatives, GC-MS plays a crucial role in analyzing complex mixtures, such as those found in food and environmental samples. mdpi.comnih.govresearchgate.net The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis of furan derivatives, the sample is first introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. mdpi.comjapsonline.com The separation of compounds is based on their different affinities for the stationary phase coating the column, leading to different retention times. researchgate.net As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. japsonline.comacs.org

For the analysis of furan and its derivatives, including this compound, specific capillary columns like the HP-5MS are often employed to achieve good separation of isomers within a short analysis time. mdpi.comnih.govresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) mode can further enhance the sensitivity and selectivity of the analysis, which is particularly important for detecting trace amounts of these compounds. mdpi.comnih.govresearchgate.netacs.org

The mass spectrum of a furan derivative provides valuable structural information. The molecular ion peak helps to determine the molecular weight of the compound. For instance, in the GC-MS analysis of methyl 2-methylfuran-3-carboxylate, a related compound, the molecular ion peak is observed at m/z 140. nih.gov The fragmentation pattern, which shows the relative abundance of different fragment ions, is characteristic of the molecule's structure and can be used for unambiguous identification by comparing it with spectral libraries like the NIST Mass Spectrometry Data Center. nih.govjmaterenvironsci.com For example, the mass spectrum of methyl 2-methylfuran-3-carboxylate shows a top peak at m/z 109 and a second-highest peak at m/z 125, which are indicative of specific fragmentation pathways. nih.gov

Table 1: GC-MS Data for Furan Derivatives

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Furan | Varies | 39, 68 |

| 2-Methylfuran (B129897) | Varies | 81, 82 |

| 2-Ethylfuran (B109080) | Varies | 95, 67 |

| This compound | Not explicitly found | Expected M+ at 154 |

| Methyl 2-methylfuran-3-carboxylate | Not specified | 140 (M+), 109, 125 nih.gov |

Note: Specific retention times are highly dependent on the GC column and analytical conditions.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

For furan derivatives, particularly those containing carboxylic acid or ester functional groups, X-ray diffraction studies have been instrumental in characterizing their crystal structures and understanding the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. acs.orgnih.gov The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific X-ray crystal structure for this compound was not found in the search results, studies on related furan carboxylic acids and their cocrystals provide valuable insights. acs.orgnih.gov For example, the crystal structures of aromatic carboxylic acids and their cocrystals have been determined using variable-temperature powder X-ray diffraction (VT-PXRD) to monitor their formation and phase transitions. nih.gov These studies reveal how molecules pack in the solid state, often forming specific hydrogen-bonded synthons. nih.gov

Table 2: Crystallographic Data for a Related Furan Derivative (Illustrative)

| Parameter | Value |

| Compound | Furan-2-carboxylic acid acs.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.589 |

| b (Å) | 12.162 |

| c (Å) | 7.291 |

| β (°) | 108.45 |

| Volume (ų) | 469.7 |

| Z | 4 |

Note: This table is illustrative and shows data for a related compound, as specific data for this compound was not available.

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides highly accurate information about the molecular geometry, including rotational constants, which are inversely proportional to the moments of inertia. This technique is particularly powerful for determining the precise three-dimensional structure of molecules and for distinguishing between different conformers. nrao.edumit.edunih.govillinois.edu

Determination of Substitution (r_s) and Semi-experimental Equilibrium (r_eSE) Structures

By analyzing the rotational spectra of various isotopologues of a molecule, it is possible to determine the coordinates of the atoms within the molecule's principal axis system. This is the basis for determining the substitution structure (r_s), where the position of each atom is determined by isotopic substitution. nih.gov

The semi-experimental equilibrium structure (r_eSE) is an even more accurate representation of the molecular geometry. It is derived by combining the experimental ground-state rotational constants with theoretical vibrational corrections calculated using quantum chemical methods. This approach corrects for the effects of zero-point vibrations, providing a structure that is very close to the true equilibrium geometry of the molecule at the bottom of its potential energy well.

For furan and its derivatives, microwave spectroscopy has been used to determine their structures with high precision. For instance, the hydration and conformation of 2-ethylfuran have been explored using chirped-pulse Fourier transform microwave spectroscopy, revealing the specific conformation adopted by the molecule when it forms a complex with water. nih.govacs.org

Analysis of Isotopic Species (e.g., ¹³C and ¹⁸O Isotopologues)

The analysis of the rotational spectra of isotopically substituted species is a cornerstone of microwave spectroscopy for structure determination. nrao.edunih.gov By measuring the rotational spectra of molecules containing heavier isotopes, such as ¹³C and ¹⁸O, at their natural abundance, researchers can precisely determine the atomic coordinates. researchgate.net The substitution of an atom with a heavier isotope leads to a change in the moments of inertia, which in turn shifts the frequencies of the rotational transitions. These shifts are used to calculate the position of the substituted atom.

In the study of furan, the rotational spectra of its ¹³C isotopologues were analyzed to obtain a purely experimental structure. researchgate.net Similarly, for the 2-ethylfuran···H₂O complex, the spectra of five different isotopologues were analyzed to determine its molecular geometry. nih.gov

Table 3: Rotational Constants for Furan and its Isotopologues (Illustrative)

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| Furan (normal) | 9436.5 | 9245.3 | 4668.7 |

| Furan (¹³C₂) | 9436.3 | 9002.1 | 4596.8 |

| Furan (¹³C₃) | 9168.9 | 9244.7 | 4578.9 |

Source: Adapted from literature data for furan.

Semi-Rigid Rotor Model and Centrifugal Distortion Correction

The initial analysis of a rotational spectrum is often based on the rigid rotor model, which assumes that the molecule is a rigid body with fixed bond lengths and angles. ias.ac.inyoutube.com However, real molecules are not perfectly rigid and distort due to the centrifugal forces experienced during rotation. ias.ac.inyoutube.com This effect, known as centrifugal distortion, causes the rotational energy levels to deviate from the simple rigid rotor pattern, especially at higher rotational quantum numbers. ias.ac.inyoutube.com

To accurately model the rotational spectrum and obtain precise rotational constants, the effects of centrifugal distortion must be taken into account. This is done by adding centrifugal distortion constants to the rotational Hamiltonian. ias.ac.inumanitoba.ca The analysis of these constants can provide further information about the molecular force field. For furan and its derivatives, a full set of quartic and some sextic centrifugal distortion constants have been determined from their microwave spectra, leading to a more accurate description of their rotational motion. nrao.edu

Computational Chemistry and Theoretical Investigations of Methyl 2 Ethylfuran 3 Carboxylate

Electronic Structure Methods

Electronic structure methods are at the heart of computational chemistry, providing insights into the distribution of electrons within a molecule and, consequently, its reactivity and properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It is based on the principle that the energy of a molecule can be determined from its electron density. Various functionals, which are approximations of the exchange-correlation energy, are available, each with its own strengths and weaknesses.

For a molecule like Methyl 2-ethylfuran-3-carboxylate, a DFT study would typically involve geometry optimization to find the lowest energy conformation. Functionals like M06-2X are often chosen for their good performance with main-group organic molecules, providing accurate geometries and thermochemical data. Other functionals from different "rungs" of Jacob's Ladder of DFT approximations could also be employed to assess the dependence of the results on the chosen functional.

Table 1: Hypothetical DFT Calculation Results for this compound

| Property | M06-2X/6-311+G(d,p) | B3LYP/6-311+G(d,p) |

| Total Energy (Hartree) | Data Not Available | Data Not Available |

| Dipole Moment (Debye) | Data Not Available | Data Not Available |

| HOMO Energy (eV) | Data Not Available | Data Not Available |

| LUMO Energy (eV) | Data Not Available | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available | Data Not Available |

Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it is a crucial starting point for more advanced methods. A Hartree-Fock calculation on this compound would provide a baseline understanding of its electronic structure and molecular orbitals.

Møller–Plesset Perturbation Theory (MP2)

To account for the electron correlation missing in Hartree-Fock theory, Møller–Plesset perturbation theory can be applied. MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF for many systems. bldpharm.com It is particularly effective at describing dispersion interactions, which could be relevant for understanding intermolecular forces involving this compound. MP2 calculations are more computationally demanding than HF or DFT.

Composite Quantum Chemical Methods

Composite methods, such as the Complete Basis Set (CBS) methods like CBS-QB3, aim to achieve very high accuracy by combining results from several lower-level calculations. These methods are designed to extrapolate to the complete basis set limit and include high-level correlation corrections. An application of the CBS-QB3 method to this compound would yield highly accurate thermochemical data, such as its enthalpy of formation and heat capacity.

Semi-Empirical Quantum Chemical Approaches

Semi-empirical methods, such as AM1 and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio methods, allowing for the study of much larger molecular systems or longer timescale simulations. However, their accuracy is dependent on the molecule being similar to those in the parameterization set. A semi-empirical study of this compound could provide rapid estimates of its geometric and electronic properties.

Table 2: Comparison of Computational Methods

| Method | Key Features | Typical Application for this compound |

| DFT (e.g., M06-2X) | Good balance of accuracy and computational cost. | Geometry optimization, electronic properties. |

| Hartree-Fock | Foundational ab initio method, neglects electron correlation. | Initial electronic structure analysis. |

| MP2 | Includes electron correlation, good for dispersion. | Accurate geometries and interaction energies. |

| CBS-QB3 | High-accuracy composite method. | Precise thermochemical data. |

| Semi-Empirical (e.g., AM1, PM7) | Fast, approximate method. | Rapid screening of properties, large systems. |

Potential Energy Surface Mapping and Analysis

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers (energy minima), transition states for reactions (saddle points), and the pathways connecting them.

For this compound, a PES analysis could be used to study the rotational barriers of the ethyl and methoxycarbonyl groups. This would involve systematically changing the relevant dihedral angles and calculating the energy at each point to trace out the energy profile. Such a study would reveal the most stable conformations of the molecule and the energy required to interconvert between them. This information is crucial for understanding its dynamic behavior and how its shape influences its interactions with other molecules. To date, no such specific analysis for this compound has been published.

No Specific Research Found for this compound

Extensive searches of publicly available scientific literature and research databases have yielded no specific studies on the computational chemistry and theoretical investigations of This compound concerning its unimolecular dissociation, H-transfer decomposition, H-abstraction, or H-addition reaction pathways.

Furthermore, no kinetic studies employing Transition State Theory (TST) or Rice–Ramsperger–Kassel–Marcus (RRKM) Theory to determine the rate constants for these specific reactions of this compound could be located.

While computational studies and kinetic analyses have been conducted for other furan (B31954) derivatives, such as 5-Methyl-2-ethylfuran and Methyl 2-methylfuran-3-carboxylate, this information is not directly applicable to this compound due to differences in molecular structure that would significantly alter the potential energy surfaces and reaction kinetics.

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time due to the absence of specific research on this compound in these areas.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is expected to be influenced by the orientation of its ethyl and carboxylate substituents. Research on the closely related molecule, 2-ethylfuran (B109080), provides a foundational understanding of the conformational preferences of the ethyl group attached to a furan ring.

Microwave spectroscopy and quantum chemical calculations have identified two primary conformers for isolated 2-ethylfuran. clockss.orgnih.govnih.gov Evidence suggests that the conformer with Cₛ symmetry, where the ethyl group's C-C bond lies in the plane of the furan ring, is lower in energy than the C₁ symmetry conformer, where the ethyl group is rotated out of the plane. clockss.orgnih.govnih.gov This indicates a degree of energetic preference for planarity. For this compound, the presence of the methyl carboxylate group at the 3-position would introduce additional rotational freedom and potential interactions that could influence the relative energies of the C₁ and Cₛ-like conformers of the ethyl group.

Table 1: Conformational Data for the Analogous Compound 2-Ethylfuran

| Conformer Symmetry | Relative Energy | Note |

| Cₛ | Lower Energy | The ethyl group's C-C bond is in the plane of the furan ring. |

| C₁ | Higher Energy | The ethyl group is rotated out of the furan ring plane. |

This data is for the analogous compound 2-ethylfuran and is used to infer potential conformational behavior for this compound. clockss.orgnih.govnih.gov

The interaction of this compound with water is critical for understanding its behavior in aqueous environments. Hydration studies on 2-ethylfuran reveal how the furan ring and alkyl substituents engage in weak interactions.

When 2-ethylfuran is hydrated with a single water molecule, a surprising reversal of conformer stability occurs. clockss.orgnih.govnih.gov The C₁ conformer of the 2-ethylfuran···H₂O complex becomes the more stable form. clockss.orgnih.govnih.gov In this complex, the water molecule acts as a hydrogen bond donor to the furan's oxygen atom. clockss.orgnih.govnih.gov The determined hydrogen bond length, r(Hb···O1), is 2.0950(42) Å, with a slightly non-linear angle (∠(Ow–Hb···O1)) of 167.69(16)°. clockss.orgnih.govnih.gov Theoretical and experimental results also suggest a weak interaction between the water's oxygen and the ethyl group. clockss.orgnih.govnih.gov

For this compound, the ester group would introduce a primary and strong site for hydration via its carbonyl oxygen. This would likely be the dominant interaction with water molecules, in addition to the weaker interactions observed with the furan ring and ethyl group in the 2-ethylfuran analog. The dehydration of monosaccharides to furan derivatives is known to be significantly influenced by the solvent, with organic solvents often increasing the reaction rate compared to water. nih.gov

The crystal packing of this compound would be governed by a variety of non-covalent interactions. While a crystal structure for the title compound was not found, analysis of related molecules provides a clear picture of the likely interactions.

Studies on furan clusters show that CH···C and CH···O hydrogen bonds are the strongest non-covalent interactions, with H···H interactions being the weakest. nih.govresearchgate.net The most stable configuration for a furan dimer is a stacking arrangement. nih.govresearchgate.net In the crystal structure of a more complex furan derivative, Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, intermolecular N—H⋯O hydrogen bonds are the dominant forces, linking molecules into tetramers and ribbons. acs.org

Similarly, a computational study on Methyl-3-aminothiophene-2-carboxylate, which also contains a methyl carboxylate group, revealed that N–H⋯O and N–H⋯N hydrogen bonds, along with weaker C–H⋯S and C–H⋯Cg interactions, define the crystal packing, with dispersion energy being dominant. mdpi.com For aryl-substituted organometallics, interactions like π-π stacking and CH₃···π are significant in creating 3D networks in the solid state. mdpi.com

Based on these analogs, the crystal structure of this compound would likely feature a combination of C–H···O interactions involving the ester and furan oxygens, potential π-π stacking between furan rings, and dispersion forces.

Table 2: Common Non-Covalent Interactions in Furan and Related Heterocyclic Compounds

| Interaction Type | Description | Reference |

| C–H···O | Hydrogen bonding between a C-H bond and an oxygen atom (e.g., in the furan ring or carboxyl group). | nih.govresearchgate.netmdpi.com |

| π–π Stacking | Attractive interaction between the π-systems of adjacent furan rings. | nih.govresearchgate.netmdpi.com |

| C–H···π | Interaction of a C-H bond with the π-face of a furan ring. | mdpi.com |

| Dispersion Forces | General attractive forces arising from temporary fluctuations in electron density. | mdpi.com |

Computational Design and Optimization in Synthesis

Computational chemistry is a powerful tool for optimizing the synthesis of furan derivatives. This involves modeling reaction mechanisms to identify the most efficient pathways and conditions.

For instance, in the palladium-catalyzed synthesis of functionalized furans, computational modeling can help elucidate the catalytic mechanism and the roles of the solvent, base, and reoxidant to maximize yield and minimize by-products. mdpi.com Optimization studies for the polymerization of furan have systematically varied parameters like oxidant type, temperature, and monomer concentration to improve the properties of the resulting polymer. nih.govacs.org

The synthesis of this compound could be computationally optimized by:

Investigating Reaction Pathways: Modeling potential synthetic routes, such as the iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes, could help predict yields and stereoselectivity. acs.org

Optimizing Conditions: Theoretical calculations can screen for the best catalysts, solvents, and temperature/pressure regimes to improve reaction rates and selectivity, thereby reducing experimental trial and error. mdpi.comnih.gov For example, the synthesis of N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine was optimized by computationally comparing different reaction times and temperatures, finding that lower temperatures and shorter times improved yield. clockss.org

Understanding Intermediates: Computational methods can characterize transient intermediates and transition states, providing a deeper understanding of the reaction mechanism to overcome synthetic challenges.

By applying these computational strategies, a more efficient, high-yield, and potentially more environmentally friendly synthesis of this compound can be designed.

Analytical Methodologies for Detection and Quantification of Methyl 2 Ethylfuran 3 Carboxylate

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile and semi-volatile compounds like Methyl 2-ethylfuran-3-carboxylate. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample containing the analyte is first vaporized and introduced into the GC system. The separation of compounds is achieved on a capillary column, such as an HP-5MS column, based on their different boiling points and affinities for the stationary phase. nih.govnih.gov The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds. For furan (B31954) derivatives, an initial oven temperature might be set around 32°C, which is then ramped up to approximately 200°C. nih.gov

As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a unique pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for the compound. bldpharm.com By comparing the obtained mass spectrum with reference spectra from libraries (e.g., NIST), the identity of this compound can be confirmed. bldpharm.com Quantification is typically achieved by measuring the response of a specific ion unique to the compound.

A study on the analysis of furan and its derivatives demonstrated the successful separation of ten different derivatives within 9.5 minutes using a GC-MS/MS system with an HP-5MS column. nih.gov This indicates that a similar methodology would be effective for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis

| Parameter | Value/Condition | Reference |

| Column | HP-5MS | nih.govnih.gov |

| Injector Temperature | 250 - 280 °C | nih.gov |

| Oven Program | Initial 32°C, ramp to 200°C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Ionization (EI) | bldpharm.com |

| Detection | Mass Spectrometry (MS) | bldpharm.com |

For the analysis of volatile compounds like this compound from complex matrices such as food or environmental samples, Headspace-Solid Phase Microextraction (HS-SPME) is a widely used sample preparation technique coupled with GC-MS. nih.gov HS-SPME is a solvent-free extraction method that is both simple and sensitive.

The principle of HS-SPME involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an optimized extraction time, the fiber is withdrawn and directly inserted into the hot injector of the GC-MS, where the analytes are thermally desorbed for analysis.

The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction temperature, and time. For furan derivatives, a carboxen/polydimethylsiloxane (CAR/PDMS) fiber is often effective. nih.gov The sample may be heated to a specific temperature (e.g., 35°C) for a set equilibration time to facilitate the release of volatile compounds into the headspace. nih.gov The addition of salt to the sample can also enhance the extraction efficiency. nih.gov

HS-SPME-GC-MS has been successfully applied to determine various furan derivatives in food products, achieving low limits of detection and good recovery rates. nih.gov

Table 2: Typical HS-SPME Parameters for Furan Derivative Extraction

| Parameter | Value/Condition | Reference |

| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS) | nih.gov |

| Extraction Temperature | 35 °C | nih.gov |

| Equilibration Time | 15 min | nih.gov |

| Extraction Time | 15 min | nih.gov |

| Desorption | Thermal in GC injector | nih.gov |

Stable Isotope Dilution Analysis (SIDA) for Furan Derivatives

Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for the accurate quantification of analytes in complex matrices, as it effectively compensates for matrix effects and variations in sample preparation and analysis. frontiersin.org This technique involves adding a known amount of a stable isotopically labeled version of the target analyte (in this case, an isotopically labeled this compound) as an internal standard to the sample before extraction and analysis.

The isotopically labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and GC-MS analysis. nih.gov However, it has a different mass due to the presence of heavy isotopes (e.g., Deuterium, Carbon-13). The mass spectrometer can distinguish between the native analyte and the labeled internal standard based on their different mass-to-charge ratios. thermofisher.com

Quantification is performed by measuring the ratio of the signal response of the native analyte to that of the isotopically labeled internal standard. thermofisher.com This ratio is then used to calculate the concentration of the native analyte in the original sample. SIDA has been successfully employed for the quantification of furan and its metabolites in various samples, demonstrating its robustness and accuracy. nih.govmdpi.com For this compound, a synthesized, isotopically labeled analog would be required to apply this methodology.

Chromatographic Purification Techniques (e.g., Column Chromatography)

In instances where this compound needs to be isolated in a pure form, for example, after a chemical synthesis or for use as a reference standard, chromatographic purification techniques are essential. Column chromatography is a fundamental and widely used method for this purpose.

This technique involves packing a glass column with a solid adsorbent material, known as the stationary phase, which is typically silica (B1680970) gel or alumina. google.comorgsyn.org The crude mixture containing this compound is dissolved in a small amount of solvent and applied to the top of the column. A solvent or a mixture of solvents, referred to as the mobile phase or eluent, is then passed through the column.

The separation of the components in the mixture is based on their differential adsorption to the stationary phase and solubility in the mobile phase. orgsyn.org Compounds that are more polar will tend to adsorb more strongly to the polar stationary phase (like silica gel) and will elute more slowly, while less polar compounds will travel down the column more quickly. By systematically changing the polarity of the mobile phase (gradient elution), the various components can be separated and collected in different fractions as they exit the column. The purity of the collected fractions is then typically assessed by a suitable analytical method like GC-MS or HPLC. For furan derivatives, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. orgsyn.org Other purification techniques such as high vacuum distillation may also be employed for furan carboxylates. google.com

Applications of Methyl 2 Ethylfuran 3 Carboxylate and Derivatives in Chemical Synthesis

Versatile Building Blocks in Organic Synthesis

The furan (B31954) ring within methyl 2-ethylfuran-3-carboxylate and its related compounds provides a reactive scaffold for various chemical transformations. This adaptability makes them essential starting materials in the synthesis of diverse organic molecules.

Construction of Complex Organic Molecules and Natural Product Analogues

The furan core of these compounds is a key structural element found in numerous biologically important natural products. researchgate.net Chemists utilize derivatives of this compound as building blocks to construct complex molecular architectures that mimic these natural substances. This approach is crucial in the discovery and development of new therapeutic agents. For instance, furan-based indole (B1671886) derivatives have been synthesized, highlighting the role of these compounds in medicinal chemistry. researchgate.net

Synthesis of Multi-Substituted Furan Derivatives

The inherent reactivity of the furan ring allows for the introduction of various functional groups, leading to the creation of multi-substituted furan derivatives. These highly functionalized furans are valuable intermediates for further chemical transformations. Methods such as catalyst-free [4+1] cycloaddition reactions of isocyanoacetates and electron-deficient olefins have been developed to produce tetra-substituted furans in good yields. researchgate.net Additionally, novel synthetic routes for preparing densely substituted furancarboxylates from (E)-ethyl 3-aryl-2-cyanoacrylates have been investigated, offering an alternative pathway to these valuable compounds. semanticscholar.org

Precursors for Diverse Heterocyclic Systems

The furan ring in this compound derivatives can be chemically transformed into a variety of other heterocyclic systems, which are core components of many pharmaceuticals and other functional materials.

Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Indoles)

Furan derivatives serve as precursors for the synthesis of various nitrogen-containing heterocycles.

Triazoles: Furan-supported 1,2,4-triazoles have been synthesized and characterized. asianpubs.org The synthesis often involves the conversion of a furan derivative into an intermediate that can then be cyclized to form the triazole ring. asianpubs.org

Pyrimidines: Furopyrimidines, which are fused furan and pyrimidine (B1678525) rings, are an important class of heterocyclic compounds. researchgate.net Their synthesis often starts from furan derivatives which are then reacted with reagents like formamide (B127407) or nitriles to construct the pyrimidine ring. researchgate.net For example, furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized through one-pot three-component condensation reactions. jocpr.comjocpr.com

Indoles: The synthesis of indole derivatives from furan precursors is a known transformation in organic chemistry. nih.govrsc.orgbohrium.comresearchgate.net One strategy involves an intramolecular Diels-Alder reaction of a furan with an alkyne, which after a cascade of reactions, leads to the formation of the indole ring system. nih.gov

Fused Furan Systems (e.g., Benzofurans, Naphthofurans, Furopyrrolones, Furopyridazinones, Furocoumarins)

The furan ring can be fused to other ring systems to create a variety of polycyclic compounds with diverse properties.

Benzofurans: Benzofurans are a significant class of heterocyclic compounds, and their synthesis from furan derivatives is a common strategy. organic-chemistry.orgnih.govacs.org For example, 2,3-dihydrobenzofurans can be selectively converted into different benzofuran (B130515) isomers. nih.gov

Naphthofurans: Naphthofurans, which consist of a naphthalene (B1677914) ring fused to a furan ring, are found in many biologically active natural products. researchgate.net Their synthesis can be achieved through various methods, including those that start from furan-containing precursors. researchgate.netresearchgate.netmedcraveonline.comgoogle.comrsc.org

Furopyrrolones and Furopyridazinones: The furan ring can also be fused with other five- or six-membered heterocyclic rings containing nitrogen. For instance, the synthesis of furopyrrolone derivatives has been reported. researchgate.net

Furocoumarins: Furocoumarins are a family of compounds where a furan ring is fused to a coumarin (B35378) scaffold. ccspublishing.org.cnnih.govresearchgate.net These compounds can be synthesized by constructing the furan ring onto a pre-existing coumarin or vice versa. ccspublishing.org.cnnih.gov

Sulfur-Containing Heterocycles

While less common than nitrogen or oxygen-containing heterocycles, furan derivatives can also be used as precursors for sulfur-containing ring systems. For example, the synthesis of thieno[3,2-b]benzofuran derivatives, which contain both a furan and a thiophene (B33073) ring, has been explored for applications in organic electronics. acs.org

Research in Environmental and Atmospheric Chemistry

The study of furan derivatives, including this compound, in environmental and atmospheric chemistry is crucial for understanding their sources, transformations, and ultimate fate in the atmosphere. Research in this area primarily investigates their gas-phase reactions with atmospheric oxidants and the mechanisms of their formation from various precursors.

Study of Gas-Phase Products from Radical-Initiated Reactions of Furan Derivatives

The atmospheric degradation of furan and its derivatives is predominantly initiated by reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. acs.orgcopernicus.org These reactions are significant as they influence the chemical composition of the atmosphere and can lead to the formation of secondary pollutants. While direct studies on this compound are limited, extensive research on furan, methylfurans, and dimethylfurans provides a strong basis for understanding its likely atmospheric behavior. acs.orgwhiterose.ac.uknih.govnih.gov

The reaction of OH radicals with furans primarily proceeds via addition to the furan ring, with a preference for the C2 and C5 positions. whiterose.ac.uknih.gov This addition forms a chemically activated adduct that can either be stabilized or undergo ring-opening reactions. acs.orgnih.gov In the presence of nitrogen oxides (NOx), these reactions lead to the formation of various gas-phase products, most notably unsaturated 1,4-dicarbonyls and, to a lesser extent, hydroxy-furanones or unsaturated carbonyl-acids. acs.orgnih.gov

For instance, the reaction of OH radicals with furan yields malealdehyde (B1233635) (HC(O)CH=CHCHO), while the reaction with 2-methylfuran (B129897) produces (E)-4-oxo-2-pentenal (CH₃C(O)CH=CHCHO). acs.orgnih.gov Theoretical studies and experimental data indicate that the yields of these ring-opening products vary depending on the substitution pattern of the furan ring. nih.gov It is hypothesized that the atmospheric oxidation of this compound would follow a similar pathway, leading to the formation of corresponding substituted dicarbonyl compounds.

The table below summarizes the molar formation yields of major unsaturated 1,4-dicarbonyl products from the OH radical-initiated reactions of various furan derivatives in the presence of NO.

Molar Formation Yields of Unsaturated 1,4-Dicarbonyls from OH Radical Reactions with Furan Derivatives

| Furan Derivative | Unsaturated 1,4-Dicarbonyl Product | Molar Formation Yield (%) |

|---|---|---|

| Furan | HC(O)CH=CHCHO | 75 ± 5 |

| 2-Methylfuran | CH₃C(O)CH=CHCHO | 31 ± 5 |

| 3-Methylfuran | HC(O)C(CH₃)=CHCHO | 38 ± 2 |

| 2,3-Dimethylfuran | CH₃C(O)C(CH₃)=CHCHO | 8 ± 2 |

| 2,5-Dimethylfuran | 3-Hexene-2,5-dione | ~27 |

Data sourced from experimental studies on gas-phase reactions. acs.orgnih.gov

Reactions with the nitrate radical (NO₃) are the primary atmospheric loss process for furans during the nighttime. copernicus.org The reaction of NO₃ with furan has been shown to produce cis-butenedial and 3H-furan-2-one as the main products. epa.gov It is anticipated that the reaction of NO₃ with substituted furans like this compound would also lead to analogous ring-opened dicarbonyls and furanone derivatives.

Investigation of Formation Mechanisms of Furans (e.g., from Carbohydrates, Ascorbic Acid)

Furan and its derivatives can be formed in the environment and in food through the thermal degradation of various precursors, with carbohydrates and ascorbic acid being primary sources. acs.orgacs.org While specific studies on the formation of this compound are not prevalent, the general mechanisms of furan formation provide insight into its potential origins.

Both thermal processing and ionizing radiation can induce the formation of furan from monosaccharides like glucose and fructose, as well as from sucrose. nih.govresearchgate.net The formation is significantly influenced by factors such as pH and the concentration of the precursor. acs.orgnih.gov For instance, the rate of furan formation from sugars upon irradiation increases as the pH decreases from 8 to 3. acs.orgnih.gov

Ascorbic acid (Vitamin C) is another major precursor to furan. acs.orgacs.org Studies have shown that upon thermal treatment, ascorbic acid has a high potential to produce furan. acs.org The mechanism is thought to involve the degradation of ascorbic acid to intermediates such as 2-furaldehyde and 2-furoic acid. nih.gov Isotopic labeling studies with ¹³C-labeled ascorbic acid have confirmed that the furan ring is formed from an intact C4 unit of the ascorbic acid molecule, with the expulsion of CO₂ and formic acid. nih.gov In addition to furan, the formation of 2-methylfuran from model reactions involving ascorbic acid has also been observed, particularly in the presence of amino acids like phenylalanine. nih.govresearchgate.net

The formation of a more complex derivative like this compound would likely require more specific precursors or a series of reactions that can introduce the ethyl and methyl carboxylate groups onto the furan ring. It is plausible that such compounds could be formed through reactions involving intermediates derived from the degradation of larger molecules that contain these specific functional groups. However, detailed mechanistic pathways for the formation of this compound from common natural precursors have not been extensively elucidated in the current scientific literature.

The table below details furan derivatives identified in treated ascorbic acid solutions.

Furan Derivatives Identified in Treated Ascorbic Acid Solutions

| Treatment | Identified Furan Derivatives |

|---|---|

| Thermally Treated | Five furan derivatives (tentatively identified) |

| Irradiated and Thermally Treated | One common furan derivative (tentatively identified) |

Data based on studies of furan formation from ascorbic acid. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-ethylfuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2-ethylfuran-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization includes controlling stoichiometry (1:3 molar ratio of acid to methanol) and refluxing at 60–80°C for 6–12 hours. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring by TLC and GC-MS confirms reaction progression .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituents on the furan ring and ester group. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ester (C-O) stretches. Discrepancies between calculated and observed spectra (e.g., unexpected splitting in NMR) are resolved by analyzing solvent effects, tautomerism, or rotational isomers. Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ) determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the furan ring and ester group can clarify steric effects. Challenges like crystal twinning are addressed using the TwinRotMat algorithm in SHELXT. Crystallographic data (e.g., CCDC entries) are cross-referenced with computational models .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model transition states and activation energies. For instance, Fukui indices identify electrophilic sites on the furan ring. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Comparative studies with analogs (e.g., methyl thiophene carboxylates) validate predictions .

Q. How are mechanistic pathways elucidated in the photodegradation of this compound?

- Methodological Answer : Time-resolved UV-Vis spectroscopy tracks intermediate formation under UV irradiation. Radical trapping experiments (using TEMPO) and Electron Paramagnetic Resonance (EPR) identify reactive oxygen species (ROS). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) detects degradation products like 2-ethylfuran-3-carboxylic acid. Kinetic isotope effects (KIEs) differentiate between homolytic and heterolytic cleavage pathways .

Q. What strategies mitigate discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Anharmonic corrections (e.g., VPT2 theory) improve IR frequency predictions. For discrepancies in carbonyl stretches (1700–1750 cm⁻¹), solvent interactions (e.g., hydrogen bonding in DMSO) are modeled using explicit solvent molecules in Molecular Dynamics (MD) simulations. Scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.